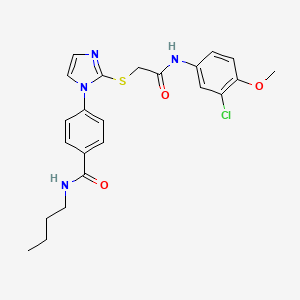

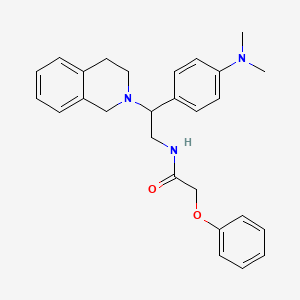

![molecular formula C12H7F3N4OS B2749734 6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 303996-29-4](/img/structure/B2749734.png)

6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is chemically known as 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo [4,3-a] pyrazine phosphate (1:1) monohydrate . It is an anti-diabetic drug used in the treatment .

Synthesis Analysis

The synthesis of this compound involves several steps :- Adding palladium/carbon and an ethanol solution of the 4 under the protection of nitrogen in a high-pressure kettle; after reaction, filtering, washing and concentrating; mixing residues and an ethanol solution of hydrogen chloride; after the mixed solution reacts, separating precipitates, washing, and drying to a constant weight, thus obtaining a product .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, and palladium/carbon .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antidiabetic Drug Development

This compound is a key intermediate in the synthesis of Sitagliptin , a widely used antidiabetic drug . Sitagliptin functions as a dipeptidyl peptidase-4 inhibitor, which helps to regulate blood sugar levels in patients with type 2 diabetes. The trifluoromethyl group in the compound contributes to the drug’s metabolic stability and potency.

Material Science: Development of Energetic Materials

The triazolopyridazine core of the compound provides a stable framework for the development of energetic materials . These materials are crucial for various applications, including propellants and explosives. The thermal stability imparted by the triazole ring makes it a candidate for high-temperature applications.

Chemical Synthesis: Building Block for Heterocyclic Compounds

Due to its versatile structure, this compound serves as a building block for synthesizing a wide range of heterocyclic compounds . These compounds have diverse applications, including as catalysts, in organic light-emitting diodes (OLEDs), and as pharmaceutical intermediates.

Antimicrobial Research: Development of New Antibiotics

Derivatives of this compound have shown potential as antimicrobial agents . In vitro studies have indicated that certain urea and thiourea derivatives exhibit significant activity against bacterial and fungal strains, suggesting their use in developing new antibiotics.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]sulfanyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4OS/c13-12(14,15)7-2-1-3-8(6-7)21-10-5-4-9-16-17-11(20)19(9)18-10/h1-6H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHCGQDRLUEKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC2=NN3C(=NNC3=O)C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

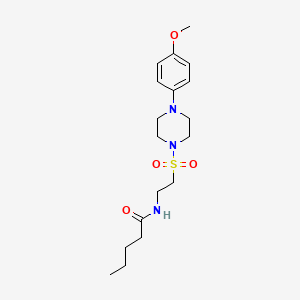

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole](/img/structure/B2749651.png)

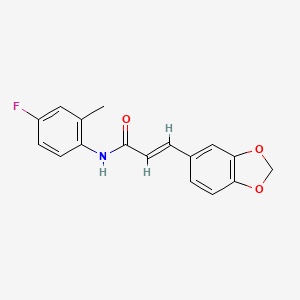

![N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2749653.png)

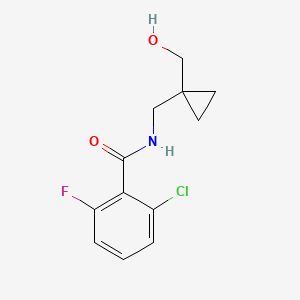

![N-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2749655.png)

![8-((1-Acetylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2749660.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2749665.png)

![(2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2749669.png)